5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
CAS No.: 1256826-26-2
Cat. No.: VC8424835
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256826-26-2 |
---|---|
Molecular Formula | C8H6F3NO2 |
Molecular Weight | 205.13 g/mol |
IUPAC Name | 5-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H6F3NO2/c1-4-2-3-5(7(13)14)12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) |
Standard InChI Key | MTJDDSOCIYWSNA-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(C=C1)C(=O)O)C(F)(F)F |
Canonical SMILES | CC1=C(N=C(C=C1)C(=O)O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 5-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is C₈H₆F₃NO₂, with a molar mass of 205.13 g/mol. Its SMILES notation, CC1=C(N=C(C=C1)C(=O)O)C(F)(F)F, delineates the pyridine backbone substituted with methyl (C–CH₃), trifluoromethyl (C–CF₃), and carboxylic acid (–COOH) groups . The InChIKey (MTJDDSOCIYWSNA-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, distinguishing it from related analogs like 5-(trifluoromethyl)pyridine-2-carboxylic acid (C₇H₄F₃NO₂) .
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data for adducts of this compound reveal CCS values critical for mass spectrometry identification:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 206.04234 | 145.1 |
[M+Na]⁺ | 228.02428 | 153.9 |
[M-H]⁻ | 204.02778 | 140.4 |
These values align with trends observed in trifluoromethyl-substituted pyridines, where bulky CF₃ groups increase molecular surface area and CCS .
Synthesis and Derivatives
Key Intermediates
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Methyl 5-(trifluoromethyl)picolinate (CAS: 124236-37-9): An ester derivative used in peptide coupling reactions, synthesized via esterification of the parent acid .
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2-Chloro-5-trifluoromethylpyridine: A common precursor for nucleophilic substitution reactions to introduce carboxylic acid groups .
Physicochemical Properties
Thermal Stability and Solubility
Although experimental data for the title compound are sparse, its structural analog, 5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-69-0), exhibits a melting point of 135–137°C and solubility in polar aprotic solvents like DMSO and methanol . The methyl group in 5-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid likely enhances hydrophobic interactions, reducing aqueous solubility compared to non-methylated analogs.
Acid Dissociation Constant (pKa)
The pKa of the carboxylic acid group is estimated at 3.13±0.10, similar to other pyridinecarboxylic acids, indicating moderate acidity conducive to salt formation under physiological conditions .
Crystallographic and Hydrogen-Bonding Analysis
A monohydrate crystal structure of 5-(trifluoromethyl)pyridine-2-carboxylic acid (C₇H₄F₃NO₂·H₂O) reveals a water-bridged hydrogen-bonding network, with O–H···O interactions between the carboxylic acid, water, and pyridine nitrogen . For the methylated variant, the additional methyl group at position 5 is expected to induce steric hindrance, potentially altering crystal packing and thermal stability.
Applications and Biological Relevance
Agrochemical Uses
Fluorinated pyridines are employed in herbicides and insecticides. The methyl and CF₃ groups in 5-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid may improve soil persistence and target specificity .
Future Research Directions
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Synthetic Optimization: Developing regioselective methods for introducing methyl and CF₃ groups.
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Crystallography: Determining the single-crystal structure to elucidate supramolecular interactions.
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Biological Screening: Evaluating antimicrobial, anticancer, and enzyme-inhibitory activities.
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